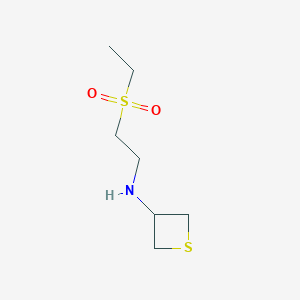![molecular formula C7H6IN3 B13013931 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1638767-84-6](/img/structure/B13013931.png)
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 3rd position and an amine group at the 6th position of the pyrrolo[2,3-b]pyridine core. Pyrrolopyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the iodination of 1H-pyrrolo[2,3-b]pyridine derivatives. One common method is the reaction of 1H-pyrrolo[2,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted pyrrolopyridine derivatives.
Oxidation Reactions: Oxidized pyrrolopyridine derivatives.
Reduction Reactions: Reduced pyrrolopyridine derivatives.
Applications De Recherche Scientifique
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound without the iodine and amine substituents.
3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine: Similar structure with a bromine atom instead of iodine.
3-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine: Similar structure with a chlorine atom instead of iodine.
Uniqueness
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions that may enhance the compound’s potency and selectivity in various applications .
Propriétés
Numéro CAS |
1638767-84-6 |
|---|---|
Formule moléculaire |
C7H6IN3 |
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C7H6IN3/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H3,9,10,11) |
Clé InChI |
IXFDMZPWIQKSLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C(=CN2)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


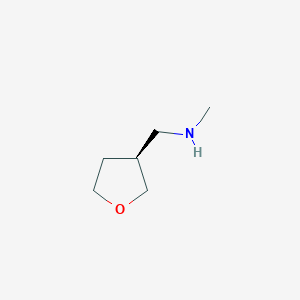
![2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B13013852.png)
![hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13013863.png)
![Methyl7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B13013882.png)
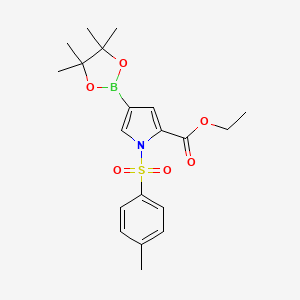


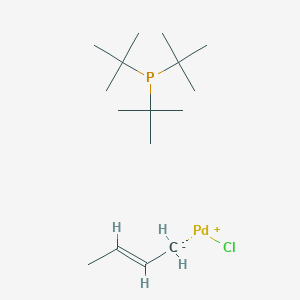
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
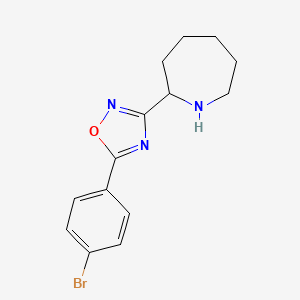
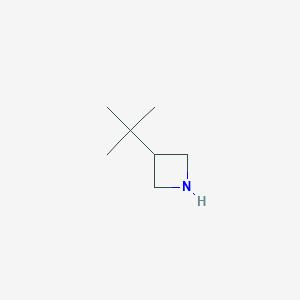
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)
